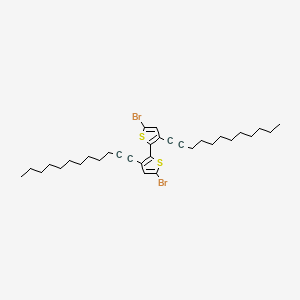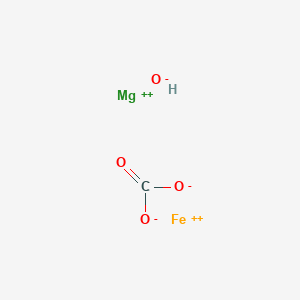
magnesium;iron(2+);carbonate;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;iron(2+);carbonate;hydroxide is a complex compound that combines magnesium, iron(2+), carbonate, and hydroxide ions. This compound is part of the broader class of layered double hydroxides (LDHs), which are known for their unique layered structures and versatile applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;iron(2+);carbonate;hydroxide can be synthesized through a hydrothermal method. This involves mixing magnesium and iron salts with a carbonate source under controlled temperature and pressure conditions. For example, a common method includes reacting magnesium chloride and iron(2+) chloride with sodium carbonate in an aqueous solution, followed by hydrothermal treatment at temperatures around 150-200°C .
Industrial Production Methods
Industrial production of this compound often involves similar hydrothermal methods but on a larger scale. The process typically includes the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure the formation of the desired layered double hydroxide structure .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;iron(2+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron(2+) in the compound can undergo oxidation to iron(3+), especially in the presence of oxidizing agents.
Substitution Reactions: The hydroxide ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize iron(2+) to iron(3+).
Carbonate Sources: Sodium carbonate or potassium carbonate can be used in the synthesis process.
Major Products Formed
Oxidation: Iron(3+) hydroxide or iron(3+) oxide.
Substitution: Formation of other layered double hydroxides with different anions.
Aplicaciones Científicas De Investigación
Magnesium;iron(2+);carbonate;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique layered structure.
Biology: Investigated for its potential in drug delivery systems, where the layered structure can encapsulate drugs and release them in a controlled manner.
Medicine: Studied for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in environmental applications such as water purification and heavy metal adsorption
Mecanismo De Acción
The mechanism by which magnesium;iron(2+);carbonate;hydroxide exerts its effects is largely dependent on its layered structure. The layers can intercalate various molecules, allowing for controlled release and targeted delivery. The iron(2+) ions can participate in redox reactions, making the compound useful in catalytic applications .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Carbonate Hydroxide: Similar in structure but lacks the iron component.
Iron(2+) Carbonate Hydroxide: Contains iron but not magnesium.
Calcium Carbonate Hydroxide: Another layered double hydroxide with calcium instead of magnesium and iron.
Uniqueness
Magnesium;iron(2+);carbonate;hydroxide is unique due to the combination of magnesium and iron(2+) ions, which provides a distinct set of chemical and physical properties. This combination allows for a broader range of applications, particularly in catalysis and environmental remediation .
Propiedades
Número CAS |
145424-09-5 |
|---|---|
Fórmula molecular |
CHFeMgO4+ |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
magnesium;iron(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |
Clave InChI |
UJSBTPZYXKMTQP-UHFFFAOYSA-K |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[Mg+2].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
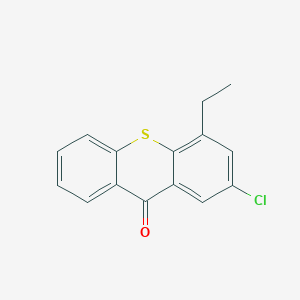
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)


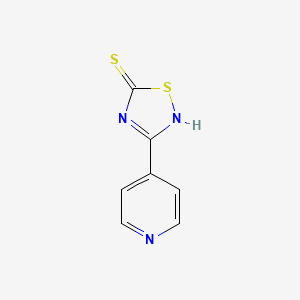
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)

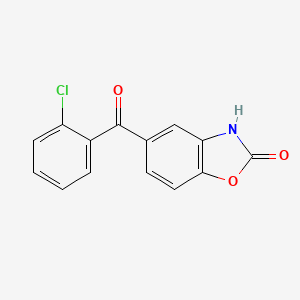

![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)

